molecular formula C4H9N3O3 B1666810 Albizziin CAS No. 1483-07-4

Albizziin

Cat. No. B1666810
CAS RN: 1483-07-4
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-REOHCLBHSA-N
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Description

Albizziin is a non-proteinogenic L-alpha-amino acid. It is a natural product found in Acacia paradoxa, Mariosousa millefolia, and other organisms .


Synthesis Analysis

Albizziin acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. It has been used to isolate mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . It is also a potential effector group in affinity chromatography .


Molecular Structure Analysis

The molecular formula of Albizziin is C4H9N3O3. Its molecular weight is 147.13 g/mol . The IUPAC name for Albizziin is (2S)-2-amino-3-(carbamoylamino)propanoic acid .


Physical And Chemical Properties Analysis

Albizziin has a molecular weight of 147.13 and a molecular formula of C4H9N3O3 .

Scientific Research Applications

Non-Proteinogenic Amino Acid Research

Albizziin is a non-proteinogenic amino acid, which means it is not directly coded for by DNA in protein synthesis . This makes it a valuable tool for studying the role of non-standard amino acids in metabolic pathways and protein structure-function relationships.

Metabolite of 5-Aminouracil

As a metabolite of 5-aminouracil, Albizziin can be used to investigate the metabolism of pyrimidine analogs . This research can provide insights into the mechanisms of action of various drugs and the development of new therapeutic agents.

Inhibition of 4-Methyleneglutaminase

Albizziin has been shown to inhibit 4-methyleneglutaminase, an enzyme involved in the metabolism of certain amino acids . This inhibition can be studied to understand the enzyme’s role in biological processes and its potential as a target for drug development.

Plant Biology and Phytotoxins

In plant biology, Albizziin’s role as a phytotoxin can be explored to understand how it affects plant growth and development . This research can lead to the discovery of new herbicides or growth regulators.

Gene Amplification Studies

Research has indicated that cell lines selected in Albizziin overexpress asparagine synthetase due to gene amplification . This application is crucial for understanding the genetic mechanisms underlying drug resistance and cellular adaptation.

Analytical Chemistry

Albizziin can serve as a standard in chromatography and mass spectrometry for the detection and quantification of similar compounds. Its unique structure allows it to be used as a marker in complex biological samples.

Each of these fields presents a unique application of Albizziin in scientific research, offering rich opportunities for discovery and innovation. The information provided is based on the current understanding and available research data as of my last update in 2021, supplemented by recent search results .

Safety And Hazards

Albizziin is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The relevant papers retrieved discuss the use of Albizziin in isolating mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . Another paper discusses the molecular and genetic characterization of human cell lines resistant to L-asparaginase or Albizziin .

properties

IUPAC Name

(2S)-2-amino-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFIMLSHBLMKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318659
Record name Albizziin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albizziin

CAS RN

1483-07-4
Record name Albizziin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albizziin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albizziin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(-)2-amino-3-ureidopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALBIZZIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Albizziin and where is it found?

A1: Albizziin (L-2-Amino-3-ureidopropionic acid) is a non-proteinogenic amino acid originally isolated from the seeds of the Mimosa tree Albizia julibrissin. [] It is found in various species of the Mimosaceae family. []

Q2: What is the primary target of Albizziin?

A2: Albizziin acts as a potent inhibitor of glutamine-dependent enzymes, particularly asparagine synthetase (AS) and formylglycinamide ribonucleotide amidotransferase (FGARAT). [, , , , , , , , , , ]

Q3: How does Albizziin interact with asparagine synthetase?

A3: Albizziin competitively inhibits AS by mimicking the structure of glutamine, a substrate of the enzyme. This interaction prevents the enzyme from utilizing glutamine for asparagine synthesis. [, , , , ]

Q4: What are the downstream effects of Albizziin inhibiting asparagine synthetase?

A4: Inhibiting AS with Albizziin disrupts asparagine biosynthesis. This is particularly impactful in cells reliant on exogenous asparagine, as they become starved for this essential amino acid. [, , , ] This mechanism has led to the use of Albizziin in selecting for cells with amplified AS genes, which confer resistance to the compound. [, , , , ]

Q5: How does the inhibition of FGARAT by Albizziin affect purine biosynthesis?

A5: Albizziin acts as a competitive inhibitor of FGARAT, an enzyme critical in the de novo purine biosynthesis pathway. This inhibition disrupts the formation of formylglycinamidine ribonucleotide (FGAM) from formylglycinamide ribonucleotide (FGAR), ultimately hindering purine synthesis. [, , ]

Q6: What is the molecular formula and weight of Albizziin?

A6: The molecular formula of Albizziin is C4H8N4O3, and its molecular weight is 156.13 g/mol. [, ]

Q7: Is there any information available on the spectroscopic data of Albizziin?

A7: While the provided abstracts do not mention specific spectroscopic data, the presence of characteristic UV absorbance peaks at 206-207 nm and 264-265 nm for a metabolite of Albizziin formed in rat liver slices has been reported. [, ]

Q8: What is known about the stability of Albizziin under various conditions?

A8: The provided abstracts do not offer detailed information regarding the stability of Albizziin under different conditions. Further research is necessary to explore its stability profile.

Q9: Are there any known structure-activity relationship (SAR) studies for Albizziin and its analogs?

A9: The research papers primarily focus on Albizziin's activity, and while some mention analogs like β,γ-5'-Adenylyl methylene diphosphonate (as an ATP antagonist) [], there isn't explicit discussion of SAR studies exploring modifications to the Albizziin structure itself.

Q10: Has Albizziin been used as a tool in any specific applications or research areas?

A10: Albizziin's primary application in research has been as a selection agent for generating cell lines resistant to its inhibitory effects. This has been particularly useful in studying the amplification of the asparagine synthetase gene. [, , , , ] It has also been used to study ammonia assimilation in plants and fungi. [, ]

Q11: What are the known mechanisms of resistance to Albizziin?

A11: The main mechanism of resistance to Albizziin observed in cell lines is gene amplification, specifically of the asparagine synthetase gene. This results in the overproduction of the enzyme, counteracting the inhibitory effects of Albizziin. [, , , , ]

Q12: Are there any known biomarkers associated with Albizziin's mechanism of action?

A12: While the research highlights the changes in asparagine synthetase expression as a result of Albizziin exposure, there isn't specific mention of biomarkers being developed to predict efficacy or monitor treatment response related to Albizziin.

Q13: What analytical techniques have been used to study Albizziin?

A13: Researchers have employed various techniques to study Albizziin and its effects. These include:

  • Cell culture: Utilizing cell lines to investigate the impact of Albizziin on cell growth, asparagine synthetase activity, and resistance mechanisms. [, , , , ]
  • Enzyme assays: Measuring enzyme activity in the presence of Albizziin to determine its inhibitory potential on targets like asparagine synthetase and FGARAT. [, , , , , , ]
  • Chromatography: Methods like HPLC have been used to identify and quantify Albizziin in plant extracts, as well as to analyze its metabolism in biological systems. [, ]
  • Spectroscopy: UV-Vis spectroscopy has been employed to study the formation of Albizziin metabolites in biological samples. []

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